N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H23N3O5S and its molecular weight is 489.55. The purity is usually 95%.
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Scientific Research Applications
Chemical Analogues and Pharmacological Activity
This compound belongs to a class of biologically active molecules that often retain activity when an aromatic ring is replaced by an isosteric and/or isoelectronic aromatic ring. The research into these molecules, including various analogues, aims at understanding their potential carcinogenicity and other biological activities based on their chemical structure and interactions. For instance, studies have explored the synthesis and evaluation of thiophene analogues of known carcinogens, assessing their potential carcinogenicity in vitro, which indirectly relates to the chemical structure and reactivity of compounds similar to the one (Ashby et al., 1978).
Environmental Impact and Removal Techniques
Compounds with complex structures, including those with N-amine and carboxyl groups, have been studied for their environmental persistence and removal techniques. For instance, sulfamethoxazole, a compound with a somewhat related functional group composition, has been reviewed for its contamination and removal from aqueous solutions using cleaner techniques, highlighting the importance of sustainable technology development for environmental protection (Prasannamedha & Kumar, 2020).
Synthesis and Impurities in Pharmaceutical Compounds
The synthesis of pharmaceutical compounds and the analysis of their impurities are critical for drug development and safety. Research into the synthesis of omeprazole and the impurities in proton pump inhibitors provides insights into methods that could potentially be applied to the synthesis and purification of the compound , ensuring its pharmaceutical efficacy and safety (Saini et al., 2019).
Inhibitory Effects on Cytochrome P450 Isoforms
The selectivity and potency of chemical inhibitors on cytochrome P450 isoforms in human liver microsomes have been extensively reviewed. This research is relevant to understanding how compounds similar to "N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide" might interact with the liver's drug-metabolizing enzymes, influencing drug efficacy and safety profiles (Khojasteh et al., 2011).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-31-19-9-6-16(7-10-19)24-26(29-25(28-24)17-4-3-5-20(12-17)32-2)35-14-23(30)27-18-8-11-21-22(13-18)34-15-33-21/h3-13H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGRBOYSPOJTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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